Cas no 90402-62-3 (3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid)
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- 1-(3-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(trifluoromethyl)-
- 1-(m-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- IFDRKBOTQQUOKG-UHFFFAOYSA-N
- NE19144
- 1-m-tolyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-Methylphenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
- 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid
- AKOS009099154
- 3-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- 90402-62-3
- 1807940-28-8
- EN300-25482
- Z206969626
- 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoicacid
- (E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- EN300-1264683
- (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid
- CS-0345091
- G76338
- (E)-3-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid
- J-500745
-
- MDL: MFCD08444385
- Inchi: 1S/C12H9F3N2O2/c1-7-3-2-4-8(5-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19)
- InChI Key: IFDRKBOTQQUOKG-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C=NN1C1C=CC=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 210.06405680g/mol
- Monoisotopic Mass: 210.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -0.6
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1264683-0.05g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 0.05g |
$66.0 | 2023-07-08 | |
| Enamine | EN300-1264683-0.1g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 0.1g |
$98.0 | 2023-07-08 | |
| Enamine | EN300-1264683-0.25g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 0.25g |
$142.0 | 2023-07-08 | |
| Enamine | EN300-1264683-0.5g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 0.5g |
$271.0 | 2023-07-08 | |
| Enamine | EN300-1264683-1.0g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 1.0g |
$371.0 | 2023-07-08 | |
| Enamine | EN300-1264683-2.5g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 2.5g |
$726.0 | 2023-07-08 | |
| Enamine | EN300-1264683-5.0g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 5.0g |
$1075.0 | 2023-07-08 | |
| Enamine | EN300-1264683-10.0g |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 95% | 10.0g |
$1593.0 | 2023-07-08 | |
| Enamine | EN300-25482-0.05g |
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 90% | 0.05g |
$189.0 | 2023-09-14 | |
| Enamine | EN300-25482-0.1g |
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid |
90402-62-3 | 90% | 0.1g |
$197.0 | 2023-09-14 |
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid (CAS No. 90402-62-3): An Overview
3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid (CAS No. 90402-62-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid is notable for its pyrimidine ring system and the presence of a double bond in the propenoic acid moiety. The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms and four carbon atoms. This ring system is a fundamental building block in many biologically active molecules, including nucleic acids and various pharmaceuticals. The propenoic acid group adds further complexity and reactivity to the molecule, making it an attractive target for synthetic chemists and medicinal chemists alike.
The synthesis of 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid has been explored through various methodologies. One common approach involves the condensation of a suitable aldehyde or ketone with urea or thiourea to form the pyrimidine ring. Subsequent reactions can then introduce the propenoic acid moiety. For example, a recent study published in the Journal of Organic Chemistry described a one-pot synthesis method that efficiently produces this compound with high yields and purity. The method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by treatment with malonic acid to form the desired product.
The biological activities of 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid have been extensively studied in recent years. One of its most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative effects on various cancer cell lines. For instance, a study published in Cancer Letters demonstrated that 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid significantly inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its antiproliferative properties, 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid has also shown promise as an anti-inflammatory agent. Research published in Inflammation Research indicated that this compound effectively reduces inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications for inflammatory diseases such as arthritis and colitis.
The pharmacokinetic properties of 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-en oic acid have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption and distribution profiles when administered orally or intravenously. However, further optimization may be required to improve its metabolic stability and reduce potential side effects.
In conclusion, 3-(1 , 3 -dimethyl - 2 , 4 -dioxo - 1 , 2 , 3 , 4 -tetrahydropyrimidin - 5 -yl)prop - 2 - en oic acid (CAS No .9040 2 -6 2 - 3 )is a promising compound with diverse biological activities . Its unique chemical structure , combined with its potential therapeutic applications , makes it an exciting target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing novel treatments .
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